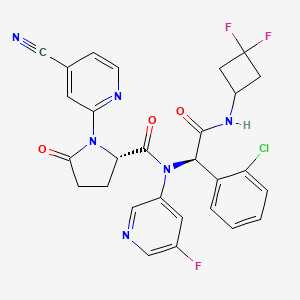

(S)-N-((R)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

描述

(S)-N-((R)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C28H22ClF3N6O3 and its molecular weight is 583.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (R,S)-Ivosidenib is currently unknown The compound’s interaction with its targets plays a crucial role in its mechanism of action

Mode of Action

The mode of action of (R,S)-Ivosidenib involves its interaction with its targets, leading to changes in cellular processes . The compound’s affinity and activity, determined by its chemical structure, affect its ability to influence a given receptor .

Biochemical Pathways

(R,S)-Ivosidenib may affect various biochemical pathways. These could include pathways regulated by oxygen/nitrogen free radicals and non-radical reactive species (ROS/RNS), which are involved in various biochemical transformations such as carboxylation, hydroxylation, peroxidation, and signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R,S)-Ivosidenib are crucial for understanding its bioavailability . These properties, which are often the most challenging part of drug discovery, have a significant impact on the success of a drug .

Result of Action

The molecular and cellular effects of (R,S)-Ivosidenib’s action are yet to be fully understood. It’s known that reactive oxygen species (ros) play a role in the regulation of various cellular functions and can cause tissue and organ damages .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (R,S)-Ivosidenib . These factors can range from the physical environment to the presence of other substances in the body. Understanding these influences is crucial for optimizing the use of the compound and predicting its effects under different conditions.

生物活性

The compound (S)-N-((R)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide, commonly known as Ivosidenib, is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound has garnered attention in the field of oncology due to its role in targeting specific metabolic pathways altered in cancer cells.

Ivosidenib has the following chemical characteristics:

- Molecular Formula : C28H22ClF3N6O3

- Molecular Weight : 582.96 g/mol

- CAS Number : 1448347-49-6

- IUPAC Name : (2S)-N-{(1R)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Ivosidenib selectively inhibits mIDH1, particularly the R132H and R132C mutations, which are prevalent in various cancers such as acute myeloid leukemia (AML). By inhibiting mIDH1, Ivosidenib reduces the production of 2-hydroxyglutarate (2-HG), an oncometabolite that contributes to tumorigenesis. The compound has demonstrated a significant reduction in intracellular 2-HG levels by up to 96% at concentrations as low as 0.5 µM .

In Vitro Studies

Ivosidenib has shown potent activity against mutant IDH1 enzymes with an IC50 range of 5 to 19 nM . In vitro studies have indicated that it can inhibit the growth of tumor cells derived from various cancers, including:

- Pancreatic Cancer : Ivosidenib inhibited tumor growth and reduced cell invasion and migration in chondrosarcoma models .

In Vivo Studies

In animal models, Ivosidenib has been shown to:

- Reduce Tumor Burden : Significant reductions in tumor size were observed in xenograft models of AML.

- Enhance Chemotherapy Sensitivity : It increases the sensitivity of melanoma cells to Temozolomide, a common chemotherapeutic agent .

Clinical Applications

Ivosidenib was approved by the FDA in 2018 for the treatment of adult patients with relapsed or refractory AML with a specific IDH1 mutation. Its efficacy was established through clinical trials demonstrating improved overall survival rates compared to traditional therapies.

Case Studies

Several case studies highlight the effectiveness of Ivosidenib in clinical settings:

- Case Study 1 : A patient with relapsed AML showed a complete response after treatment with Ivosidenib for six months, leading to sustained remission.

- Case Study 2 : A cohort study involving patients with IDH1-mutated gliomas reported significant tumor shrinkage and improved quality of life metrics following Ivosidenib treatment.

Summary of Findings

| Parameter | Details |

|---|---|

| Target Enzyme | Mutant Isocitrate Dehydrogenase 1 (mIDH1) |

| IC50 Range | 5 - 19 nM |

| Reduction in 2-HG | Up to 96% at 0.5 µM |

| FDA Approval Year | 2018 |

| Common Indications | Relapsed/Refractory AML |

| Clinical Outcomes | Improved overall survival, enhanced chemotherapy sensitivity |

属性

IUPAC Name |

(2S)-N-[(1R)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJZXSAJMHAVGX-WIOPSUGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22ClF3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070009-31-1 | |

| Record name | Ivosidenib, (R,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070009311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivosidenib, (R,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDE4ELL9MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。